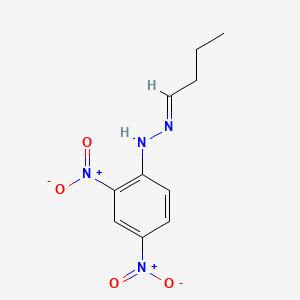

Butanal, (2,4-dinitrophenyl)hydrazone

Description

Significance as a Carbonyl Derivatization Reagent

The derivatization of butanal with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely employed analytical strategy due to several key advantages. The primary significance lies in the transformation of volatile and often colorless carbonyl compounds into stable, colored, and easily detectable derivatives. ijsrst.comresearchgate.net

The reaction of butanal with DNPH, often referred to as Brady's reagent, results in the formation of a yellow to orange crystalline precipitate. nist.gov This distinct color change provides a straightforward qualitative test for the presence of carbonyl groups. ijsrst.com Furthermore, the resulting Butanal, (2,4-dinitrophenyl)hydrazone is a stable solid with a characteristic melting point, which historically aided in the identification of the parent aldehyde. wikipedia.org

From a quantitative analysis perspective, the dinitrophenyl group in the hydrazone derivative is a strong chromophore, significantly enhancing its ultraviolet (UV) absorbance. thermofisher.com This property is crucial for its detection and quantification using high-performance liquid chromatography (HPLC) with UV detection, a technique that offers high sensitivity and is widely recognized for the analysis of carbonyl-DNPH derivatives. fishersci.comchromatographyonline.com The derivatization process improves the stability of the analyte and allows for the simultaneous analysis of a complex mixture of various aldehydes and ketones. researchgate.net

The selectivity of DNPH is another significant advantage. It readily reacts with aldehydes and ketones but does not react with other carbonyl-containing functional groups like carboxylic acids and esters under normal conditions. wikipedia.org This selectivity is vital when analyzing complex samples where various classes of compounds may be present.

Historical Development and Evolution of its Research Applications

The use of 2,4-dinitrophenylhydrazine as a reagent for identifying aldehydes and ketones has a long history. The initial investigations into the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds can be traced back to Purgotti in 1894. ijsrst.com However, the definitive work that established its widespread use in analytical chemistry was published by O. L. Brady and G. V. Elsmie in 1926. rsc.orgbris.ac.uk Their research demonstrated the utility of DNPH in forming crystalline derivatives with characteristic melting points, providing a reliable method for the identification of aldehydes and ketones. wikipedia.org

Initially, the application of this compound was primarily for qualitative analysis and identification based on its melting point and color. This classical approach was a staple in organic chemistry laboratories for decades.

With the advent of modern analytical instrumentation, the research applications of this compound evolved significantly. The focus shifted from simple identification to precise and sensitive quantification. The development of chromatographic techniques, particularly HPLC and gas chromatography-mass spectrometry (GC-MS), revolutionized the analysis of this derivative. nih.govnih.gov These modern methods have largely superseded the classical melting point determination for identification. wikipedia.org

Today, the derivatization of butanal with DNPH is a standard procedure in many official analytical methods, including those established by the U.S. Environmental Protection Agency (EPA) for monitoring carbonyl compounds in various environmental matrices. thermofisher.comyoungin.com

Overview of Contemporary Research Trajectories

Current research involving this compound is diverse and spans multiple scientific disciplines, including environmental science, food chemistry, and biomedical research. The focus is on developing and validating highly sensitive and selective analytical methods for the determination of butanal in complex samples.

In environmental science , the analysis of this compound is crucial for monitoring air and water quality. Butanal is a common indoor and outdoor air pollutant, and its quantification is essential for assessing human exposure and its impact on atmospheric chemistry. youngin.comdrlogy.com Researchers utilize techniques like HPLC-UV and, more recently, ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection for rapid and efficient separation and quantification of butanal and other carbonyls from air samples collected on DNPH-coated cartridges. fishersci.comhitachi-hightech.com

In food chemistry , the formation of this compound is used to analyze the volatile compounds in food products that contribute to their flavor and aroma, as well as to assess food quality and spoilage. For instance, an improved GC-MS method has been developed for the analysis of carbonyl compounds, including butanal, in cigarette mainstream smoke after DNPH derivatization. nih.gov

In the biomedical field , the analysis of endogenous and exogenous aldehydes in biological samples is of growing interest due to their association with oxidative stress and various diseases. Methods for the determination of carbonyl compounds in biological fluids often involve derivatization with DNPH followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity. researchgate.net

Recent advancements in analytical technology continue to refine the analysis of this compound. For example, UHPLC systems offer faster analysis times and improved resolution compared to traditional HPLC. fishersci.com Furthermore, the development of methods to address the formation of E- and Z-stereoisomers of the hydrazone derivative, which can complicate quantification, is an active area of research. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₄O₄ | nist.govnih.gov |

| Molecular Weight | 252.23 g/mol | nih.gov |

| Appearance | Yellow to orange crystalline solid | nist.gov |

| Melting Point | 117-119 °C | sigmaaldrich.com |

| CAS Number | 1527-98-6 | nist.govnih.gov |

| IUPAC Name | N-[(E)-butylideneamino]-2,4-dinitroaniline | nih.gov |

Table 2: Analytical Methods for the Determination of this compound

| Analytical Technique | Matrix | Key Findings/Advantages | Source(s) |

| HPLC-UV | Air, Water, Industrial Waste | Well-established for quantitative analysis; used in official EPA methods. thermofisher.com | thermofisher.comfishersci.comyoungin.com |

| GC-MS | Cigarette Smoke | Allows for the separation and analysis of isomeric carbonyl compounds. nih.gov | nih.govnih.gov |

| UHPLC-UV | Environmental Samples | Rapid analysis times (under 8 minutes for 12 carbonyls); improved resolution and sensitivity. fishersci.com | fishersci.comchromatographyonline.com |

| LC-MS/MS | Atmospheric Samples, Biological Samples | High selectivity and sensitivity; improved limits of detection compared to LC-UV. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-butylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGRHEWIFBFXPP-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-98-6 | |

| Record name | Butanal,4-dinitrophenyl)hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyraldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetic Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone

Optimized Laboratory-Scale Synthesis Protocols

The laboratory synthesis of butanal, (2,4-dinitrophenyl)hydrazone is a well-established procedure that involves the reaction of butanal with a solution of 2,4-dinitrophenylhydrazine (B122626), commonly known as Brady's reagent. wikipedia.orglibretexts.org This reagent is typically prepared by dissolving DNPH in a mixture of methanol (B129727) and a strong acid, such as sulfuric acid. wikipedia.orglibretexts.org

The formation of this compound is a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, water. wikipedia.orglibretexts.org The reaction is performed under acidic conditions, which are crucial for catalysis. numberanalytics.com

Acidic Conditions: The reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, which is a component of Brady's reagent. libretexts.orgresearchgate.net The acid plays a dual role: it protonates the carbonyl oxygen of the butanal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine (B178648). youtube.com Subsequently, the acid facilitates the dehydration of the intermediate, which is often the rate-determining step. numberanalytics.com The optimal pH for hydrazone formation is generally in the range of 4 to 6. numberanalytics.com If the solution is too acidic, the hydrazine nitrogen can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. youtube.comnih.gov

Solvent Effects: The choice of solvent significantly impacts the reaction rate and the solubility of the reactants and products. Alcohols, such as methanol or ethanol (B145695), are commonly used solvents for preparing Brady's reagent and for dissolving the aldehyde. ijsrst.comlibretexts.orgresearchgate.net These solvents are effective at dissolving both the polar DNPH reagent and the less polar butanal. The use of anhydrous methanol has been reported in the synthesis of similar hydrazones. researchgate.net The solubility of the resulting this compound is low in these alcoholic solutions, which facilitates its precipitation and isolation. ijsrst.com

A typical laboratory procedure involves adding a few drops of butanal to Brady's reagent. The formation of a yellow to orange precipitate indicates a positive reaction. libretexts.org For a similar compound, but-2-enal, the reaction involves dissolving 2,4-dinitrophenylhydrazine in anhydrous methanol with sulfuric acid, stirring the mixture at 351 K, and then adding the aldehyde dissolved in methanol. researchgate.net

Maximizing the yield of this compound is essential for both preparative and analytical purposes. Several strategies can be employed to achieve high yields.

Stoichiometry: Using an excess of the 2,4-dinitrophenylhydrazine reagent ensures that the butanal is completely consumed, driving the equilibrium towards the product side. jst.go.jp In some preparations, the amount of hydrazine hydrate (B1144303) added is a significant factor in increasing the yield of the final product. google.com

Temperature Control: While elevated temperatures can increase the reaction rate, they may also promote the formation of side products or lead to the decomposition of the desired hydrazone. numberanalytics.com The reaction is often initiated at room temperature or slightly elevated temperatures and then cooled in an ice bath to ensure complete precipitation of the product. ijsrst.com

Reaction Time: Allowing sufficient time for the reaction to go to completion is crucial. In a reported synthesis of 2,4-dinitrophenylhydrazine itself, the mixture was refluxed for an hour to ensure the reaction was complete. orgsyn.org

Following these strategies, total yields for the synthesis of the parent 2,4-dinitrophenylhydrazine can be as high as 81-85%, and with process improvements, can approach 98-100%. google.comorgsyn.org The yield of the subsequent hydrazone formation is also typically high due to the favorable reaction kinetics and the low solubility of the product.

The purity of this compound is critical, especially when it is used as an analytical standard or for characterization purposes like melting point determination. tdl.org The primary impurity is often unreacted 2,4-dinitrophenylhydrazine. jst.go.jp

Recrystallization: The most common method for purifying the crude product is recrystallization. libretexts.org The precipitated hydrazone is filtered, washed, and then recrystallized from a suitable solvent. ijsrst.comlibretexts.org

Ethanol: Ethyl alcohol is a frequently used solvent for recrystallizing 2,4-dinitrophenylhydrazone derivatives. ijsrst.com

n-Butyl Alcohol: This solvent is considered one of the best for recrystallization, although it may require a larger volume compared to other solvents. orgsyn.org

Other Solvents: Dioxane or pyridine (B92270) have also been suggested as potential recrystallization solvents. orgsyn.org

The process of recrystallization effectively removes soluble impurities, including excess DNPH, resulting in well-formed crystals with a sharp and characteristic melting point. ijsrst.com

Solid Phase Extraction (SPE): For analytical applications where trace-level detection is required, removing unreacted DNPH is paramount as it can interfere with chromatographic analysis. jst.go.jp A modern purification method involves using solid phase extraction (SPE). jst.go.jp This technique can selectively remove unreacted DNPH from the derivatized sample. One study demonstrated that an SPE method could remove 97.5% of unreacted DNPH while recovering 103% of the derivative, indicating a highly effective separation. jst.go.jp This level of purity is essential for sensitive analytical techniques like HPLC. jst.go.jp

Table 1: Comparison of Purification Techniques for this compound

| Purification Technique | Common Solvents/Sorbents | Advantages | Impact on Purity |

| Recrystallization | Ethanol, n-Butyl Alcohol, Dioxane ijsrst.comorgsyn.org | Simple, cost-effective, yields high-purity crystalline product. | Significantly improves purity by removing soluble impurities and unreacted starting materials. ijsrst.com |

| Solid Phase Extraction (SPE) | Specific sorbents designed to retain DNPH. | Highly efficient for removing unreacted DNPH, suitable for trace analysis, high recovery of the derivative. jst.go.jp | Provides exceptionally high purity by removing up to 97.5% of unreacted DNPH, crucial for sensitive analytical methods. jst.go.jp |

Mechanistic Studies of Hydrazone Formation

The formation of this compound is a classic example of a nucleophilic addition-elimination reaction. wikipedia.orglibretexts.org The reaction mechanism has been studied in detail, particularly the role of acid catalysis in influencing the reaction kinetics. nih.gov

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule acting as a nucleophile. docbrown.info This nucleophile attacks the electrophilic carbonyl carbon of the butanal. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. numberanalytics.comnih.gov

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom within the tetrahedral intermediate. numberanalytics.com

Elimination of Water: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The elimination of a water molecule occurs, and a double bond is formed between the carbonyl carbon and the nitrogen, yielding the final this compound product. wikipedia.orgnumberanalytics.com

This addition-elimination mechanism is characteristic of the reactions between aldehydes or ketones and ammonia (B1221849) derivatives. youtube.comdocbrown.info

Acid catalysis is a critical factor governing the rate of hydrazone formation. nih.gov The reaction rate exhibits a strong dependence on the pH of the medium. numberanalytics.com

Rate Enhancement: The acid catalyst accelerates the reaction in two ways. First, it protonates the carbonyl oxygen of the butanal, which enhances the positive charge on the carbonyl carbon, making it more susceptible to attack by the weak nucleophile (DNPH). youtube.com Second, the acid catalyzes the dehydration of the tetrahedral intermediate, which is typically the rate-determining step in the pH range of approximately 3 to 7. nih.gov

Recent studies have also explored the use of other catalysts, such as anthranilic acids, which can act as efficient nucleophilic catalysts for hydrazone formation, significantly speeding up the reaction compared to traditional aniline-catalyzed reactions at neutral pH. nih.govacs.org

Table 2: Effect of pH on the Rate of Hydrazone Formation

| pH Condition | Effect on Reactants | Impact on Reaction Steps | Overall Reaction Rate |

| High Acidity (Low pH) | DNPH is protonated (non-nucleophilic). youtube.comnih.gov | Nucleophilic attack is inhibited. nih.gov | Slow |

| Optimal Acidity (pH ~4-6) | Carbonyl group is activated by protonation; DNPH remains largely unprotonated. numberanalytics.comyoutube.com | Both nucleophilic attack and dehydration are facilitated. nih.gov | Fast |

| Neutral/Basic (High pH) | Carbonyl group is not activated. | Dehydration of the intermediate is slow. nih.gov | Slow |

Protonation and Dehydration Steps

The formation of this compound proceeds through a nucleophilic addition-elimination mechanism, where the protonation and subsequent dehydration are critical steps that are typically acid-catalyzed. wikipedia.orglibretexts.orgchemguide.co.uk The reaction is generally carried out in a weakly acidic medium, often using Brady's reagent, which is a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in methanol and sulfuric acid. libretexts.orgchemguide.co.uk

The rate of this reaction is dependent on the concentration of the acid catalyst. Studies on similar ketone-2,4-dinitrophenylhydrazones have shown that the decomposition rate of the hydrazone is dependent on the acid concentration, indicating the reversible nature of the reaction in an acidic aqueous solution. nih.govresearchgate.net For instance, the decomposition of 2-butanone-2,4-dinitrophenylhydrazone reached an equilibrium state within 10 hours in a 0.1 mol L⁻¹ phosphoric acid solution. nih.govresearchgate.net While specific kinetic data for the protonation and dehydration of butanal with 2,4-DNPH is not extensively detailed in the provided search results, the general mechanism is well-established for aldehydes and ketones.

The acid catalysis also influences the stereochemistry of the final product. Purified 2,4-dinitrophenylhydrazones of carbonyl compounds typically exist as the E-isomer. nih.govresearchgate.net However, in the presence of an acid catalyst, an equilibrium between the E- and Z-isomers is established. nih.govresearchgate.net For example, with 2-butanone-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratio was found to be 0.20. nih.govresearchgate.net A study on various aldehyde-2,4-dinitrophenylhydrazones, including butyraldehyde (B50154), showed that the Z/E isomer ratio remained stable with increasing water concentration in an acetonitrile (B52724) solution with phosphoric acid. chromatographyonline.com

Investigations into Side Reactions and By-product Formation

The synthesis of this compound is a relatively clean reaction; however, the potential for side reactions and the formation of by-products exists, particularly under certain conditions.

One of the primary "side reactions" or subsequent reactions is the acid-catalyzed isomerization and decomposition of the hydrazone product itself, as discussed in the previous section. nih.govresearchgate.net The formation of both E- and Z-isomers of this compound is a direct consequence of the acidic reaction conditions. nih.govresearchgate.netchromatographyonline.com Furthermore, in an acidic aqueous solution, the hydrazone can be hydrolyzed back to the original butanal and 2,4-dinitrophenylhydrazine, establishing an equilibrium. nih.govresearchgate.netchromatographyonline.com

Another potential side reaction, particularly if the reaction conditions are not carefully controlled, is aldol (B89426) condensation. Aldehydes with α-hydrogens, such as butanal, can undergo self-condensation or cross-condensation in the presence of acid or base. byjus.com For instance, two molecules of butanal could react to form an aldol addition product, which could then dehydrate. Similarly, if other aldehydes are present, mixed aldol condensation products could form. byjus.com

It is important to note that 2,4-dinitrophenylhydrazine is specific for aldehydes and ketones and does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters. wikipedia.org This is due to the resonance-associated stability of these functional groups, which would be lost upon addition of a reagent to the carbonyl group. wikipedia.org Therefore, the formation of by-products from the reaction of 2,4-DNPH with these other carbonyl compounds is not a concern.

In practice, multiple derivatives of a single aldehyde or ketone, differing in melting point or crystal structure, have been observed, suggesting the complexity of the reaction products beyond simple E/Z isomerization. ijsrst.com The purification of the this compound precipitate, often through recrystallization, is a crucial step to remove any unreacted starting materials and by-products. libretexts.orgchemguide.co.uk

Below is a table summarizing potential side reactions and by-products:

| Side Reaction/By-product Formation | Description |

| E/Z Isomerization | The acid catalyst facilitates the interconversion between the E- and Z-isomers of this compound, leading to a mixture of stereoisomers. nih.govresearchgate.netchromatographyonline.com |

| Hydrolysis | In the presence of aqueous acid, the formed hydrazone can undergo reversible hydrolysis back to butanal and 2,4-dinitrophenylhydrazine. nih.govresearchgate.netchromatographyonline.com |

| Aldol Condensation | Butanal can undergo self-condensation or cross-condensation with other aldehydes present, leading to the formation of α,β-unsaturated aldehydes as by-products. byjus.com |

Advanced Spectroscopic and Structural Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Butanal, (2,4-dinitrophenyl)hydrazone, ¹H-NMR spectroscopy is particularly useful for elucidating the arrangement of hydrogen atoms within the molecule.

The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable structural insights.

The aromatic region of the spectrum shows signals for the protons on the dinitrophenyl ring. The proton adjacent to the two nitro groups is the most deshielded and appears at the lowest field. The other two aromatic protons also show distinct signals. The aliphatic protons of the butylidene group exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The aldehydic proton of the original butanal is no longer present, and a new signal for the N-H proton of the hydrazone linkage appears, typically as a broad singlet at a downfield chemical shift. nist.govnih.govdaneshyari.com

Table 1: ¹H-NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3' | ~9.1 | d |

| H-5' | ~8.3 | dd |

| H-6' | ~8.0 | d |

| N-H | ~11.0 | s (broad) |

| H-1 | ~7.6 | t |

| H-2 | ~2.4 | m |

| H-3 | ~1.7 | m |

| H-4 | ~1.0 | t |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound show a number of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. nih.govresearchgate.net The high-frequency region of the IR spectrum is dominated by the N-H stretching vibration of the hydrazone group, which typically appears as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹. researchgate.net

The C=N stretching vibration of the hydrazone linkage is a key diagnostic band and is typically observed in the region of 1620-1600 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups are very strong and appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds, as well as skeletal vibrations, are observed in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 2: Key IR and Raman Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3300 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960-2850 | Aliphatic C-H stretching |

| ~1615 | C=N stretching |

| ~1600, ~1580 | Aromatic C=C stretching |

| ~1515 | Asymmetric NO₂ stretching |

| ~1335 | Symmetric NO₂ stretching |

| ~1280 | C-N stretching |

| ~920 | N-N stretching |

| ~835 | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are due to electronic transitions within the extensive chromophoric system of the molecule, which includes the dinitrophenyl ring and the C=N double bond of the hydrazone.

Two main types of electronic transitions are observed: π-π* transitions and n-π* transitions. The high-energy π-π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed at shorter wavelengths with high molar absorptivity. The lower-energy n-π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals and occur at longer wavelengths with lower molar absorptivity.

The wavelength of maximum absorption (λmax) is an important parameter in the quantitative analysis of this compound. The position of the λmax can be influenced by the solvent polarity. In analytical applications, the intense absorption of these derivatives is utilized for the sensitive detection and quantification of carbonyl compounds using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Table 3: Typical UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol (B145695) | ~358 | n-π |

| Acetonitrile (B52724) | ~355 | n-π |

| Hexane | ~350 | n-π |

| Ethanol | ~230 | π-π |

Mass Spectrometric (MS) Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for the structural elucidation and analysis of carbonyl compounds following their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazones, such as this compound, exhibit characteristic fragmentation patterns that allow for unambiguous identification and quantification. The derivatization is a well-established method to enhance the molecular weight and ionization efficiency of volatile aldehydes, making them amenable to techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.govresearchgate.netfishersci.com

Under electron ionization (EI), this compound (molecular weight: 252.23 g/mol ) undergoes fragmentation, producing a series of diagnostic ions. nist.govnih.gov The molecular ion peak [M]•+ is observed at an m/z of 252. nist.govnih.gov The fragmentation pathways are influenced by the structure of the parent aldehyde. Common fragmentation patterns for aldehyde-DNPHs include cleavages at the C-N bond, the N-N bond, and rearrangements within the butyl chain. researchgate.netdocbrown.info

In negative ion mode using atmospheric pressure chemical ionization (APCI), which is highly suitable for DNPH derivatives, the deprotonated molecule [M-H]⁻ is typically the most abundant ion. nih.govresearchgate.net Further fragmentation (MS/MS) of this precursor ion yields structurally informative product ions that can confirm the identity of the original aldehyde. nih.gov

The mass spectrum of this compound is characterized by several key fragment ions. Analysis of the electron ionization mass spectrum reveals a pattern that is unique to the butanal derivative of DNPH. nist.govnih.gov

Key characteristic ions include the molecular ion and fragments resulting from the loss of parts of the nitro groups and the aliphatic chain. For aldehyde-DNPHs analyzed by UPLC-QTOF-MS/MS, general characteristic ions have been identified at m/z 163.01, 163.02, and 191.04, which are crucial for identifying this class of compounds in complex mixtures. researchgate.net The study of these fragmentation pathways is essential for building a reliable identification method. nih.govresearchgate.net

Below is a table of significant ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center. nist.gov

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity/Origin |

|---|---|---|

| 252 | ~30 | [M]•+, Molecular Ion |

| 192 | ~100 | Base Peak, likely from cleavage and rearrangement |

| 163 | ~20 | [O2N-C6H3-N-NH]•+, Loss of nitro group and part of the dinitrophenyl ring |

| 152 | ~35 | Fragment from dinitrophenyl moiety |

The derivatization of butanal to its (2,4-dinitrophenyl)hydrazone derivative is a cornerstone of its qualitative and quantitative analysis in various matrices, including air, water, and biological samples. researchgate.nethitachi-hightech.com HPLC coupled with UV or MS detection is the most widely used technique for this purpose. fishersci.comhitachi-hightech.com

Qualitative Analysis: The identity of butanal in a sample is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte with that of a known standard of this compound. fishersci.com The unique fragmentation pattern serves as a chemical fingerprint, allowing for definitive identification even in complex mixtures where isomers may be present. nih.govbohrium.com The formation of yellow, orange, or red precipitates upon reaction with DNPH serves as a preliminary qualitative test for aldehydes and ketones. ncert.nic.inrdd.edu.iqsjpas.com

Quantitative Analysis: For quantification, methods such as HPLC-UV or LC-MS are employed. researchgate.netfishersci.com A calibration curve is generated using standard solutions of this compound at known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. fishersci.com This method is highly sensitive, with detection limits in the low-picogram range achievable using MS detectors. nih.gov It is important to consider the potential for E/Z isomerization of the hydrazone derivatives, which can affect the accuracy of quantification if not properly managed, for instance, by adding acid to both sample and standard solutions to reach a stable equilibrium ratio. nih.govrsc.org

X-ray Crystallographic and Conformational Analysis

The two nitro groups on the benzene (B151609) ring exhibit different degrees of rotation. One nitro group is nearly coplanar with the benzene ring, with a minimal twist angle, while the other is more significantly twisted. nih.govresearchgate.net This difference is directly linked to the formation of an intramolecular hydrogen bond involving the less twisted nitro group. nih.gov The planar nature of these molecules facilitates efficient packing in the crystal lattice, often leading to π-stacking interactions between the aromatic rings of adjacent molecules, which contributes to the stability of the crystal structure.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₄ | Chemical composition of the analyzed crystal. nih.gov |

| Dihedral Angle (Side Chain Plane vs. Benzene Ring) | 9.95 (24)° | Indicates the near-planarity of the entire molecule. nih.govresearchgate.net |

| Twist Angle (Nitro Group 1 vs. Benzene Ring) | 0.7 (1)° | Nearly coplanar; involved in intramolecular H-bonding. nih.govresearchgate.net |

| Twist Angle (Nitro Group 2 vs. Benzene Ring) | 5.7 (1)° | Slightly twisted out of the benzene ring plane. nih.govresearchgate.net |

A recurring and structurally defining feature in 2,4-dinitrophenylhydrazones is the presence of a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net This bond forms between the hydrogen atom of the hydrazone's N-H group and an oxygen atom of the ortho-nitro group (the nitro group at position 2 of the phenyl ring).

This N−H···O interaction creates a stable six-membered pseudo-ring structure. nih.gov This hydrogen bond is crucial for several reasons:

Increases Stability: The hydrogen bond contributes significantly to the thermodynamic stability of the molecule's conformation.

Influences Chemical Properties: By stabilizing a specific conformation, the hydrogen bond can influence the chemical and physical properties of the compound, including its melting point and chromatographic behavior.

The existence of this intramolecular hydrogen bond is a key factor in the consistent formation of the more stable E-isomer during the derivatization of aldehydes. rsc.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Butanal, 2,4 Dinitrophenyl Hydrazone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules like Butanal, (2,4-dinitrophenyl)hydrazone. It offers a balance between computational cost and accuracy for determining electronic structure and related characteristics.

The three-dimensional structure of this compound is characterized by a planar 2,4-dinitrophenyl group linked to a butylideneamino moiety. DFT calculations are used to find the most stable geometric arrangement by minimizing the molecule's energy.

Key structural features identified through computational optimization include:

Isomerism: The molecule primarily exists as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). Computational studies show that the E-isomer is generally more stable. However, the presence of an acid catalyst can facilitate the conversion between the two forms, leading to an equilibrium mixture of both isomers. chromatographyonline.com

Planarity: The molecule is largely planar. This planarity is enforced by the delocalization of π-electrons across the phenyl ring and the hydrazone bridge.

Intramolecular Hydrogen Bonding: A significant stabilizing feature is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amine group (N-H) and the oxygen atom of the ortho-nitro group (O-N=O). This interaction helps to lock the molecule into a planar conformation. Studies on similar structures, such as But-2-enal 2,4-dinitrophenylhydrazone, confirm this type of interaction and the near-planar arrangement of the molecule. researchgate.net

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Related Hydrazone Structure Note: These values are representative of the dinitrophenylhydrazone class of compounds and are based on published data for analogous structures. researchgate.net

| Parameter | Typical Value (Å or °) | Description |

| C=N Bond Length | ~1.28 Å | The length of the double bond in the hydrazone linkage. |

| N-N Bond Length | ~1.38 Å | The length of the single bond between the two nitrogen atoms. |

| N-H···O Hydrogen Bond | ~1.8 - 2.0 Å | The distance of the intramolecular hydrogen bond. |

| Benzene (B151609) Ring-Chain Angle | ~10° | The dihedral angle between the plane of the benzene ring and the side chain. |

The distribution of electrons within the this compound molecule is highly uneven due to the presence of electronegative atoms and electron-withdrawing groups. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, quantify this distribution.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. For this molecule, the MEP surface typically shows:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are concentrated around the oxygen atoms of the two nitro groups. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density, indicating sites for potential nucleophilic attack. The most positive region is typically around the N-H proton of the hydrazine (B178648) linker. researchgate.net

Charge Transfer: There is significant intramolecular charge transfer from the hydrazone portion towards the electron-deficient dinitrophenyl ring. The nitro groups act as powerful electron sinks, polarizing the entire molecule. researchgate.net

Table 2: Representative Calculated Atomic Charges Note: The specific values can vary based on the DFT functional and basis set used. These are illustrative charges.

| Atom/Group | Expected Charge (a.u.) | Rationale |

| Oxygens of Nitro Groups | Highly Negative | High electronegativity and electron-withdrawing effect. |

| Nitrogens of Nitro Groups | Positive | Bonded to highly electronegative oxygen atoms. |

| N-H Hydrogen | Positive | Electron density is withdrawn by the adjacent nitrogen. |

| Phenyl Ring Carbons | Varied (Slightly +/-) | Influenced by resonance and attached functional groups. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting chemical reactivity and stability. researchgate.net

The energies of the frontier orbitals are directly related to the molecule's ability to donate or accept electrons.

Ionization Potential (IP): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). The HOMO of this compound is typically located over the hydrazine moiety and the phenyl ring, indicating this is where an electron would be most easily donated from.

Electron Affinity (EA): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). The LUMO is generally centered on the dinitrophenyl ring, particularly on the nitro groups, which are the most electron-accepting parts of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. icm.edu.pl

From the IP and EA values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (IP - EA) / 2). A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). "Soft" molecules are more polarizable and reactive.

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), which represents the "escaping tendency" of electrons from an equilibrium system.

Table 3: Calculated Global Reactivity Descriptors Note: Values are derived from theoretical calculations and are representative for this class of compounds.

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and reactivity. |

| Ionization Potential (IP) | -E_HOMO | Represents the ability to donate an electron. |

| Electron Affinity (EA) | -E_LUMO | Represents the ability to accept an electron. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to electronic change. |

| Chemical Softness (S) | 1 / (2η) | Measures the ease of electronic change. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures electron-attracting power. |

Reactivity Prediction and Reaction Pathway Simulations

The computational data from DFT and FMO analyses provide a robust framework for predicting the chemical reactivity of this compound.

Sites of Reaction: The MEP surface clearly identifies the reactive sites. The electron-rich oxygen atoms of the nitro groups are predicted to be the primary sites for interaction with electrophiles. The electron-deficient N-H proton is a likely site for deprotonation by a base.

Reaction Mechanisms: The formation of the hydrazone itself from butanal and 2,4-dinitrophenylhydrazine (B122626) is an addition-elimination reaction that can be modeled computationally. wikipedia.org Furthermore, theoretical simulations can explore the energy barriers associated with the acid-catalyzed E/Z isomerization, confirming that the process is feasible under certain experimental conditions. chromatographyonline.com

Stability and Degradation: The relatively large HOMO-LUMO gap suggests that the molecule is stable under normal conditions. However, computational models can also be used to simulate potential degradation pathways, such as the hydrolysis of the imine bond, which would regenerate the original aldehyde and hydrazine. The strength of various bonds can be calculated, with simulations likely showing the C-NO2 bonds to be potential weak points under high-energy conditions. icm.edu.pl

Sites for Electrophilic and Nucleophilic Attacks

The reactivity of a molecule is fundamentally governed by its electron distribution. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed mapping of the molecular electrostatic potential (MEP) and the analysis of frontier molecular orbitals (HOMO and LUMO). These analyses help in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks.

For this compound, the presence of the electron-withdrawing nitro groups and the electron-donating hydrazine moiety, along with the imine bond, creates a complex electronic landscape. The dinitrophenyl ring is highly electron-deficient, making it a primary site for nucleophilic attack. Conversely, the hydrazone nitrogen atoms and the π-system of the butylidene group are comparatively electron-rich, rendering them susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) surfaces visually represent the charge distribution. In a typical MEP map of a 2,4-dinitrophenylhydrazone derivative, negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro groups and the imine nitrogen, indicating these as the most likely sites for electrophilic attack. Positive potential (blue regions) is generally located around the hydrogen atoms of the aromatic ring and the N-H group of the hydrazine moiety, signifying these as potential sites for nucleophilic interaction.

Frontier molecular orbital analysis further refines this picture. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, and its location highlights the most probable sites for electrophilic attack. For similar hydrazone systems, the HOMO is often localized over the dinitrophenyl ring and the hydrazine nitrogen atom. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, indicates the ability to accept an electron, and its distribution points to the likely sites for nucleophilic attack. In this compound, the LUMO is expected to be predominantly distributed over the electron-deficient dinitrophenyl ring, particularly on the carbon atoms bearing the nitro groups. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap implies a more reactive molecule.

Table 1: Predicted Reactive Sites in this compound

| Type of Attack | Probable Molecular Site | Rationale |

| Electrophilic | Imine Nitrogen (C=N) | High electron density, indicated by negative MEP. |

| Oxygen atoms of Nitro groups | Lone pairs of electrons, contributing to negative MEP. | |

| Hydrazine Nitrogen (N-H) | Lone pair of electrons, contributing to electron-rich region. | |

| Nucleophilic | Carbon atoms of the dinitrophenyl ring | Electron-deficient due to the strong withdrawing effect of the two nitro groups, as indicated by positive MEP and LUMO distribution. |

| Carbonyl carbon (in the precursor butanal) | The initial site of nucleophilic attack by 2,4-dinitrophenylhydrazine. |

Computational Modeling of Derivatization Reactions

The formation of this compound from butanal and 2,4-dinitrophenylhydrazine (DNPH) is a classic acid-catalyzed nucleophilic addition-elimination reaction. researchgate.net Computational modeling can elucidate the mechanism of this derivatization reaction, including the transition states and intermediates involved.

The reaction initiates with the protonation of the carbonyl oxygen of butanal in an acidic medium, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal amino group of DNPH on the carbonyl carbon. The choice of the terminal nitrogen as the nucleophile over the one attached to the ring is due to its higher basicity and less steric hindrance. This attack leads to the formation of a tetrahedral intermediate, a carbinolamine.

One of the significant aspects of the derivatization of aldehydes and ketones with DNPH that can be explored through computational modeling is the formation of E and Z stereoisomers around the C=N double bond. researchgate.net Experimental studies have shown that while the E-isomer is generally more stable and thus the major product, the presence of the Z-isomer can occur, especially under certain conditions like UV irradiation or in the presence of acid. researchgate.net

Computational models can predict the relative stabilities of the E and Z isomers by calculating their ground-state energies. For a closely related compound, but-2-enal 2,4-dinitrophenylhydrazone, the molecule is found to be roughly planar, with a slight twist between the dinitrophenyl ring and the side chain. nih.gov This planarity is a result of the extensive π-conjugation across the molecule. Similar planarity and the potential for isomerism would be expected for this compound.

Table 2: Key Steps in the Derivatization Reaction and Their Computational Insights

| Reaction Step | Description | Computational Modeling Focus |

| Protonation | The carbonyl oxygen of butanal is protonated. | Modeling the proton affinity of the carbonyl oxygen. |

| Nucleophilic Attack | The terminal nitrogen of DNPH attacks the carbonyl carbon. | Calculation of the activation energy barrier for the formation of the carbinolamine intermediate. |

| Proton Transfer | Intramolecular proton transfers occur. | Mapping the potential energy surface for the proton transfer pathways. |

| Dehydration | A water molecule is eliminated to form the C=N bond. | Determining the transition state for the water elimination and its associated activation energy. |

| Isomerization | Formation of E and Z isomers. | Calculating the relative energies and rotational barriers between the E and Z isomers. |

Advanced Analytical Methodologies and Derivatization Strategies for Carbonyl Compounds Utilizing Butanal, 2,4 Dinitrophenyl Hydrazone

Chromatographic Separation and Quantification Techniques

Chromatography stands as the principal methodology for the separation and quantification of butanal, (2,4-dinitrophenyl)hydrazone. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages and challenges related to the properties of the hydrazone derivative.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely adopted technique for the analysis of this compound, largely due to the derivative's strong UV absorbance and its stability under typical liquid chromatography conditions. youngin.comlongdom.org Method development is a critical phase that focuses on achieving optimal separation from other carbonyl-DNPH derivatives and matrix components.

Reversed-phase HPLC (RP-HPLC) is the standard approach for separating this compound. youngin.comthermofisher.com In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. thermofisher.comscioninstruments.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The butanal-DNPH derivative, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by a mobile phase that is typically a gradient mixture of water and an organic solvent like acetonitrile (B52724). youngin.comthermofisher.com Gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute a wide range of DNPH derivatives with varying polarities in a reasonable timeframe. youngin.com For instance, a gradient can start with a higher water content to separate more polar derivatives and progressively increase the acetonitrile concentration to elute less polar compounds like this compound. The separated hydrazone is then quantified using a UV detector, commonly set at a wavelength around 360 nm, which corresponds to a strong absorbance band for these derivatives. thermofisher.comhplc.eu

| Parameter | Typical Condition | Source |

| Column | C18-bonded silica (e.g., ZORBAX Eclipse Plus C18, Supelcosil C18) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water Gradient | mdpi.comresearchgate.net |

| Detection | UV at ~360 nm | thermofisher.comhplc.eu |

| Sample Preparation | Derivatization with DNPH, followed by extraction | youngin.comthermofisher.com |

A significant challenge in the HPLC analysis of aldehyde-dinitrophenylhydrazones, including that of butanal, is the formation of geometric isomers (E and Z or syn and anti) around the C=N double bond. nih.govresearchgate.net The purified this compound typically exists as the more stable E-isomer. nih.gov However, exposure to UV light or acidic conditions can promote isomerization, leading to the presence of both E and Z isomers in the sample solution. nih.govresearchgate.net

These isomers may have slightly different retention times on an HPLC column, potentially leading to peak broadening or the appearance of double peaks for a single analyte. researchgate.net This complicates quantification, as the response factor for each isomer can differ, and their complete separation may not always be achieved. The spectral characteristics of the Z-isomers are also different from the E-isomers, with absorption maxima shifted to shorter wavelengths by 5-8 nm. nih.gov To address this, a common strategy is to add a small amount of acid, such as phosphoric acid, to both the sample and standard solutions to establish a consistent equilibrium between the E and Z isomers, thereby ensuring reproducible and accurate quantification. nih.gov

| Isomer | Formation Condition | Analytical Implication | Mitigation Strategy | Source |

| E-isomer | Predominant form in purified standards | - | - | nih.gov |

| Z-isomer | Forms under UV irradiation or in acidic solutions | Can cause peak splitting/broadening and quantification errors | Addition of acid (e.g., 0.02-1% phosphoric acid) to samples and standards to reach a stable equilibrium ratio | nih.gov |

The selection of the appropriate column and the optimization of the mobile phase are critical for achieving the desired resolution and analysis time.

Column Selection : C18 columns are the most common choice due to their versatility and effectiveness in separating a wide range of DNPH derivatives. scioninstruments.comnih.gov Columns with smaller particle sizes (e.g., 1.8 µm) can offer higher efficiency and faster analysis times, as demonstrated in rapid resolution liquid chromatography (RRLC) methods. nih.gov High surface coverage C18 phases have also been shown to provide good selectivity, even for challenging separations like butanal-DNPH and 2-butanone-DNPH. youngin.com

Mobile Phase Optimization : The composition of the mobile phase directly influences the retention and separation of the hydrazones. phenomenex.com Acetonitrile/water mixtures are the most frequently used mobile phases. researchgate.net The ratio of acetonitrile to water is a key variable; a higher water content increases retention, while a higher acetonitrile content decreases it. researchgate.net Ternary or quaternary mobile phases, incorporating solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF), can be used to fine-tune selectivity. nih.gov For instance, adding THF to an acetonitrile/water mobile phase has been shown to be necessary to achieve baseline resolution for a complex mixture of carbonyl-DNPH derivatives. hplc.eu The pH of the mobile phase is another important factor, as it can affect the ionization state of the analytes and the stability of the silica-based stationary phase. phenomenex.commastelf.com

| Parameter | Options & Considerations | Source |

| Column | Standard C18 (e.g., 5 µm), High-resolution C18 (e.g., <2 µm) | youngin.comnih.gov |

| Mobile Phase Solvents | Acetonitrile/Water (most common), Methanol/Water, Addition of Tetrahydrofuran (THF) for improved selectivity | hplc.eunih.govresearchgate.net |

| Elution Mode | Gradient elution is standard for complex mixtures | youngin.com |

| pH Control | Buffers can be used to maintain a consistent pH and improve peak shape | phenomenex.commastelf.com |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is the predominant method, GC and GC-MS can also be utilized for the analysis of this compound. nih.gov GC-MS offers the advantage of providing mass spectral data, which gives a higher degree of confidence in compound identification. nih.govnih.gov

An improved GC-MS method has been developed for the analysis of various carbonyl-DNPH derivatives, including butanal's, which allows for the differentiation between linear and branched-chain isomers. nih.gov The optimization of GC conditions is crucial to minimize the thermal decomposition of the DNPH derivatives. nih.gov

A primary challenge in the GC analysis of DNPH derivatives is their relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet. longdom.orgchromforum.org this compound has a molecular weight of 252.23 g/mol and is a solid at room temperature. nih.govnih.gov While it can be volatilized for GC analysis, there is a risk of decomposition, which can lead to inaccurate quantification and the formation of artifacts. nih.govchromforum.org Therefore, careful optimization of the injector temperature and the use of fast temperature ramps are often necessary to ensure the integrity of the derivative during analysis. nih.gov Due to these volatility and stability issues, HPLC is often preferred over GC for the routine analysis of DNPH derivatives. chromforum.org

Thermal Stability and Decomposition Minimization

The stability of this compound is a critical factor for accurate analytical quantification. While the compound is chemically stable under standard ambient room temperature conditions, its integrity can be compromised by several factors, necessitating specific handling and storage protocols to minimize decomposition. sigmaaldrich.com The derivative is known to be sensitive to moisture and is best stored at refrigerated temperatures, typically between 2 and 8 °C, under an inert gas atmosphere to prevent degradation. sigmaaldrich.com

Thermal decomposition occurs at the compound's melting point, which is reported to be in the range of 198 to 202 °C. wikipedia.org However, degradation can occur under other conditions as well. Exposure to ultraviolet (UV) radiation is a significant factor. Studies on similar aldehyde-2,4-dinitrophenylhydrazones have shown that UV irradiation can induce isomerization from the more stable E-isomer to the Z-isomer and can also lead to a zero-order rate of decrease in the derivative's concentration. nih.gov

To minimize decomposition and ensure the accuracy of analytical results, several precautions are essential:

Storage: Samples should be stored in tightly closed containers in a cool, dark environment, preferably refrigerated. sigmaaldrich.com

Atmosphere: Storage under an inert gas can mitigate oxidative and moisture-related degradation. sigmaaldrich.com

Light Exposure: Protection from direct light, especially UV sources, is crucial to prevent photo-induced decomposition and isomerization. nih.gov

Chemical Incompatibility: Contact with strong oxidizing agents must be avoided, as they are incompatible with the hydrazone derivative. sigmaaldrich.com

Analytical Conditions: During analysis, the use of acidic mobile phases in HPLC can induce E/Z isomerization, establishing an equilibrium between the two forms. While this does not necessarily lead to a loss of the total compound, it can complicate quantification if not properly managed. Adding acid to both standards and samples to achieve a consistent isomer ratio is a recommended strategy to ensure reliable results. nih.gov

Differentiation of Isomeric Carbonyl Compounds

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a foundational technique for their identification. savemyexams.comrsc.org The resulting crystalline 2,4-dinitrophenylhydrazone derivatives have characteristic melting points that can be compared against literature values to identify the original aldehyde or ketone. wikipedia.orgsavemyexams.com

However, the analysis of isomers presents specific challenges and requires robust analytical strategies. Two forms of isomerism are particularly relevant when using the DNPH method:

Structural Isomers: Carbonyl compounds with the same molecular formula but different structures, such as butanal and 2-butanone (B6335102) (methyl ethyl ketone), will form distinct hydrazone derivatives. These derivatives can be differentiated by their unique physical properties, such as melting point and chromatographic retention times.

Stereoisomers of the Hydrazone: The derivatization of unsymmetrical carbonyls can lead to the formation of stereoisomers of the hydrazone product itself.

Syn/Anti Isomerism: For unsymmetrical ketones like 2-butanone, the reaction with 2,4-DNPH can produce a mixture of syn and anti isomers (also referred to as E/Z isomers). These isomers often exhibit similar chromatographic behavior in both HPLC and GC, which can lead to peak broadening, co-elution, or the appearance of double peaks for a single analyte, complicating quantification and the interpretation of chromatograms. nih.gov

E/Z Isomerism of Aldehyde Derivatives: this compound itself exists as E- and Z-stereoisomers. Purified derivatives typically consist of the more stable E-isomer. However, the presence of acid or exposure to UV light can promote isomerization to the Z-form. nih.gov The Z-isomers have different spectral patterns, with absorption maxima shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov For analytical purposes, this isomerization can be controlled. Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to both the sample and standard solutions forces an equilibrium between the E- and Z-isomers, resulting in a consistent and reproducible ratio (e.g., a Z/E ratio of 0.14 for propanal-2,4-dinitrophenylhydrazone), thereby enabling accurate quantification via HPLC. nih.gov

High-performance liquid chromatography (HPLC) is the primary technique used to separate the hydrazone derivatives of isomeric carbonyl compounds, as well as the syn/anti or E/Z isomers of a single derivative.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective alternative to the more common UV-spectrophotometric detection for the analysis of carbonyl compounds derivatized with 2,4-DNPH. These techniques are based on monitoring the redox properties of the hydrazone derivatives. researchgate.net Electrochemical biosensors, in particular, are recognized for being robust, portable, and time-saving analytical tools. nih.gov

Voltammetric Analysis of Hydrazone Derivatives

Voltammetric techniques, such as square wave voltammetry (SWV) and differential pulse (DP) voltammetry, are well-suited for the analysis of DNPH derivatives. researchgate.netnih.gov The analysis is performed by applying a potential waveform to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species.

Research has demonstrated that aldehyde-2,4-dinitrophenylhydrazones can be effectively determined at a glassy carbon electrode (GCE). researchgate.net Specifically, the electrochemical oxidation of the butyraldehyde (B50154) derivative, this compound, presents a well-defined wave at an oxidation potential of +1.29 V. researchgate.net The factors affecting the derivatization reaction and the electrochemical measurement parameters can be optimized to achieve low detection limits and high precision. researchgate.net While voltammetry can enable the parallel determination of multiple analytes, its application in complex matrices like urine can be limited by interference from other compounds. nih.gov

| Aldehyde-2,4-DNPH Derivative | Limit of Detection (3σ) (μmol L⁻¹) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| Formaldehyde-2,4-DNPH | 78.39 | 1.8 |

| Acetaldehyde-2,4-DNPH | 15.82 | 4.5 |

| Butyraldehyde-2,4-DNPH | Not explicitly stated, but part of the studied group | Not explicitly stated, but part of the studied group |

Sensor Development for Carbonyl Detection

The principles of voltammetric analysis underpin the development of advanced electrochemical sensors for carbonyl detection. The goal is to create sensitive, selective, and often portable devices for environmental, industrial, or biomedical monitoring. A common strategy involves modifying the surface of a working electrode to enhance its performance.

The development of an electrochemical sensor for detecting carbonyl groups in proteins, for example, has been based on the redox properties of DNPH. researchgate.net More advanced sensors utilize novel materials to improve sensitivity and catalytic activity. For instance, a two-way electrochemical sensor was developed for the detection of the 2,4-DNPH reagent and its metabolite using a composite of Cu-containing tungstophosphate (Cu₄P₄W₃₀) and graphene oxide. mdpi.com In this sensor, the tungstophosphate framework catalyzes the reduction of 2,4-DNPH, while the copper ions catalyze the oxidation of its metabolite. mdpi.com

The use of nanomaterials is a key trend in sensor development. Materials such as multi-walled carbon nanotubes (MWCNTs) and two-dimensional zeolitic imidazolate framework nanosheets (2D ZIF-L NSs) can be applied to an electrode to increase the surface area and conductivity, leading to significantly enhanced sensitivity and lower limits of detection for the target analyte. nih.gov These principles can be directly applied to fabricate robust sensors for the detection of this compound.

Preconcentration and Sample Preparation Techniques for Derivatization

Effective sample preparation is a prerequisite for the reliable analysis of carbonyl compounds, especially when they are present at trace levels in complex matrices like air or water. savemyexams.com Preconcentration and cleanup steps are necessary to isolate the analytes from interfering substances and increase their concentration to a level suitable for detection. The derivatization with 2,4-DNPH is often integrated directly into these sample preparation workflows. nih.govnist.govnih.gov

Solid-Phase Extraction (SPE) and Cartridge-Based Sampling

Solid-phase extraction (SPE) is the most widely used technique for the sampling and preconcentration of carbonyl compounds for analysis as their DNPH derivatives. nih.govnih.govnist.govnih.gov The methodology generally follows one of two primary strategies:

Cartridge-Based Sampling with Pre-coated Sorbent: This approach is standard for air sampling and is specified in regulatory methods like U.S. EPA Method TO-11A. berkeleyanalytical.comsigmaaldrich.com Commercially available SPE cartridges are packed with a solid sorbent, typically high-purity silica gel or C18, which has been coated with an acidified solution of 2,4-DNPH. berkeleyanalytical.comsigmaaldrich.com Air is drawn through the cartridge, and any carbonyl compounds present react in situ with the DNPH to form their corresponding hydrazone derivatives, which are trapped on the sorbent. sigmaaldrich.com The derivatives are later eluted from the cartridge with a solvent, most commonly acetonitrile, and the eluate is analyzed by HPLC. sigmaaldrich.com These cartridges have a defined capacity, and care must be taken not to exceed it to prevent sample breakthrough. berkeleyanalytical.com For sampling in environments with high ozone levels, an ozone scrubber is often placed in-line before the DNPH cartridge to prevent degradation of the derivatives. sigmaaldrich.com

Derivatization followed by SPE Extraction: This method is common for aqueous samples. nih.gov The carbonyl compounds in the water sample are first derivatized with DNPH in solution, often at a controlled pH (e.g., pH 3) and temperature to ensure an efficient reaction. unitedchem.comepa.gov The resulting solution, now containing the more nonpolar hydrazone derivatives, is passed through an SPE cartridge, typically packed with a C18 sorbent. nih.govunitedchem.com The hydrazones are retained on the sorbent while more polar, unreacted components are washed away. The retained derivatives are then eluted with a small volume of an organic solvent like ethanol (B145695) or acetonitrile. unitedchem.comepa.gov This process simultaneously extracts, concentrates, and cleans up the sample. A variation of this involves adsorbing the DNPH reagent onto the C18 cartridge first, then passing the aqueous sample through for simultaneous derivatization and pre-concentration. nih.govresearchgate.net SPE is also effective for purifying a derivatized sample by removing excess unreacted DNPH prior to instrumental analysis, which can prevent column damage and improve detection sensitivity. jst.go.jp

| Parameter | Finding | Applicable Carbonyls |

|---|---|---|

| Collection Efficiency | > 95% | Monofunctional carbonyls, unsaturated carbonyls, alpha-dicarbonyls |

| Elution Recovery | > 99% with 2 mL acetonitrile | 24 different C1-C9 carbonyls tested |

| Sample Breakthrough | No breakthrough observed for two cartridges in series | 16 carbonyls tested at typical air sampling volumes (6-370 L) |

| Replicate Analysis Precision (RSD) | 0.20% - 13.2% | 21 carbonyls |

| Co-located Sample Precision (RSD) | 0.9% - 16.2% | 18 carbonyls |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and widely employed sample preparation technique for the isolation and preconcentration of this compound and other carbonyl-DNPH derivatives from aqueous matrices. env.go.jprsc.org This method operates on the principle of differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. env.go.jp The derivatized carbonyl compounds, which are less polar than their parent molecules, show greater solubility in the organic solvent, facilitating their transfer from the aqueous phase.

The general procedure for LLE of DNPH derivatives, as outlined in methods like U.S. EPA Method 8315A, involves several key steps. epa.gov Initially, an aqueous sample is buffered to an acidic pH, typically around 3.0, to ensure the stability of the hydrazones. epa.govthermofisher.com Following pH adjustment, the derivatization and extraction can occur. For instance, in the analysis of water samples, the derivatized compound is serially extracted multiple times with a suitable organic solvent such as methylene (B1212753) chloride. epa.gov The combined organic extracts are then concentrated to a smaller volume to increase the analyte concentration before analysis by High-Performance Liquid Chromatography (HPLC). epa.gov

The choice of solvent is critical for efficient extraction. Solvents like methylene chloride, hexane, benzene (B151609), and ethyl acetate (B1210297) are commonly used due to their volatility and ability to dissolve semi-volatile compounds. env.go.jpepa.gov In some applications, such as the analysis of aldehydes in biological fluids, dispersive liquid-liquid microextraction has been developed as a more sensitive alternative to conventional LLE, utilizing solvents like 1-dodecanol. nih.gov This microextraction technique enhances sensitivity for analytes like hexanal (B45976) and heptanal. nih.gov

Table 1: Overview of LLE Parameters for Carbonyl-DNPH Derivatives

| Parameter | Description | Common Examples/Values | Source(s) |

|---|---|---|---|

| Sample Type | The matrix from which the analyte is extracted. | Aqueous samples, drinking water, solid waste extracts, biological fluids. | epa.gov, nih.gov, thermofisher.com |

| pH Adjustment | The sample is buffered to a specific pH to optimize derivatization and stability. | pH 3.0 (for most carbonyls); pH 5.0 (if formaldehyde (B43269) is the sole analyte). | epa.gov, thermofisher.com |

| Extraction Solvent | An organic solvent immiscible with water used to extract the DNPH derivatives. | Methylene chloride, hexane, cyclohexane, ethyl acetate. | epa.gov, env.go.jp, epa.gov |

| Extraction Process | The physical method of mixing the aqueous and organic phases. | Serial (multiple) extractions with vigorous shaking in a separatory funnel. | epa.gov, epa.gov |

| Post-Extraction | Steps taken after phase separation to prepare the sample for analysis. | Concentration of extract, solvent exchange to acetonitrile or ethanol. | epa.gov, thermofisher.com |

Addressing Analytical Interferences in Derivatization Methods

The accuracy of determining carbonyl compounds, including butanal, via DNPH derivatization is susceptible to various chemical interferences that can lead to erroneous results. These interferences primarily arise from the reaction of the DNPH reagent or the formed hydrazone derivatives with other reactive species present in the sample matrix.

Ozone (O₃) is recognized as a significant interferent in the analysis of airborne carbonyls. researchgate.netresearchgate.net It can react with and degrade both the DNPH reagent coated on sampling cartridges and the stable carbonyl-DNPH derivatives that are formed. researchgate.netnih.gov This degradation leads to a negative interference, causing the underestimation of carbonyl concentrations. nih.govsigmaaldrich.com The reaction of ozone with DNPH can form side products that may co-elute with the target analytes during chromatographic analysis, further complicating quantification. researchgate.net

Nitrogen dioxide (NO₂) is another common atmospheric pollutant that can interfere with the DNPH method. It reacts with the DNPH reagent, and this can be particularly problematic when strong acids like hydrochloric acid are used as catalysts in the derivatization process. This reaction can lead to the formation of interfering compounds such as 2,4-dinitrochlorobenzene. nih.gov Dual-wavelength HPLC detection can be employed to help identify chemical interferences caused by nitrogen dioxide. researchgate.netnih.gov

The presence of peroxides and hydroperoxides in a sample matrix can lead to a significant positive interference in carbonyl measurements. This issue is particularly relevant in the analysis of oxidized materials like polymers and oils. kpi.ua During the DNPH analysis, which is conducted under acidic conditions, allylic hydroperoxides are prone to undergo acid-catalyzed Hock cleavage. kpi.ua This cleavage reaction produces additional carbonyl compounds, which then react with the DNPH reagent to form more hydrazone derivatives. kpi.ua Consequently, the measured carbonyl level is artificially inflated, not reflecting the true initial concentration in the sample. kpi.ua Studies on oxidized polyisoprene have demonstrated that failing to account for hydroperoxide decomposition results in inaccurate carbonyl level determinations. kpi.ua

Several strategies have been developed to minimize or eliminate the impact of interfering compounds during carbonyl analysis.

To counter the effects of peroxides and hydroperoxides, a common approach is the chemical reduction of these species prior to the addition of the DNPH reagent. kpi.ua Treatment of the sample with a reducing agent like triphenylphosphine (B44618) (PPh₃) has proven effective in reducing hydroperoxides, thereby preventing their subsequent acid-catalyzed decomposition and the artificial generation of carbonyls. kpi.ua This pre-treatment step allows for a more accurate and reliable measurement of the true carbonyl content. kpi.ua

For mitigating interference from ozone, the most common strategy involves the use of an ozone scrubber or denuder placed upstream of the DNPH-coated sampling cartridge. researchgate.netsigmaaldrich.com These scrubbers contain a chemical agent that selectively removes ozone from the air sample before it reaches the derivatization medium. sigmaaldrich.com